Pregnanetriol 3alpha-O-beta-D-glucuronide-d4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pregnanetriol can be synthesized from other steroids. For instance, pregnandiol, which can be isolated from human pregnancy urine, can be converted into progesterone, and pregnanetriol may be a by-product of this conversion. The biosynthesis of pregnanetriol from acetate-1-C14 in pregnant mares has also been reported.
Industrial Production Methods
The industrial production of pregnanetriol involves the enzymatic hydrolysis of steroid conjugates, followed by extraction and conversion to volatile trimethylsilyl ether derivatives prior to gas chromatography . This method ensures high sensitivity, precision, and specificity .
Chemical Reactions Analysis
Types of Reactions
Pregnanetriol undergoes various chemical reactions, particularly in the context of steroid metabolism. It is involved in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving pregnanetriol include enzymes for hydrolysis, alumina for chromatography, and sulfuric acid for colorimetric reactions .
Major Products Formed
Scientific Research Applications
Pregnanetriol serves as a valuable tool in several research areas:
Monitoring Treatment in 21-Hydroxylase Deficiency: First morning pregnanetriol and 17-hydroxyprogesterone levels have been correlated significantly in 21-hydroxylase deficiency.
Non-invasive Monitoring of Ovarian Function: In Asian elephants, urinary pregnanetriol fluctuations correlate with ovarian cycles and can be used to monitor reproductive function.
Diagnosis of Adrenogenital Syndrome: Elevated urine pregnanetriol levels suggest adrenogenital syndrome.
Mechanism of Action
Pregnanetriol is a urinary metabolite of 17-hydroxyprogesterone, a substrate of the 21-hydroxylase enzyme. The interaction of pregnanetriol with its target, the 21-hydroxylase enzyme, is part of a larger biochemical pathway that leads to the production of cortisol. This enzyme plays a crucial role in the biosynthesis of glucocorticoids, mineralocorticoids, and sex steroids.
Comparison with Similar Compounds
Similar Compounds
Pregnanediol: Another metabolite of progesterone, often found in urine.
Progesterone: A primary hormone produced by the corpus luteum of the ovary.
17α-Hydroxyprogesterone: A precursor to pregnanetriol and other steroid hormones
Uniqueness
Pregnanetriol is unique due to its role as an inactive metabolite of progesterone and its use as a biomarker for various medical conditions . Its elevated levels in urine are indicative of specific syndromes, making it a valuable diagnostic tool .
Properties
Molecular Formula |
C27H44O9 |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-(1,2,2,2-tetradeuterio-1-hydroxyethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H44O9/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13?,14-,15-,16-,17+,18+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1/i1D3,13D |
InChI Key |
DUXHVCKABSGLJH-WDRDIMKJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O)O |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O |
Origin of Product |
United States |
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